molecular formula C20H20FN3O4S B2385926 Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-84-0

Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Katalognummer: B2385926
CAS-Nummer: 851948-84-0
Molekulargewicht: 417.46
InChI-Schlüssel: NSQLZECLIDZKFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C20H20FN3O4S and its molecular weight is 417.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound with significant biological activity, particularly as an intermediate in the synthesis of Atorvastatin, a well-known statin used to lower cholesterol levels. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2

As an Atorvastatin intermediate, this compound functions primarily through the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, it effectively reduces cholesterol production in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.073 mg/ml against various bacterial strains such as E. coli and S. aureus.
  • The cytotoxicity of these compounds was assessed with LC50 values ranging from 280 to 765 μg/ml, indicating a moderate safety profile for potential therapeutic use .

Antiparasitic Activity

In addition to antibacterial properties, compounds related to this structure have shown promising results in anthelmintic assays:

  • Effective against P. posthuma and A. galli, with performance surpassing that of standard treatments like albendazole.
  • These findings suggest potential applications in treating parasitic infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Excretion : Excreted mainly via bile with a half-life of approximately 14 hours .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has a molecular formula of C20_{20}H22_{22}F1_{1}N3_{3}O3_{3} and a molecular weight of approximately 417.46 g/mol. Its structure includes:

  • Fluorophenyl Group : Enhances lipophilicity and biological activity.
  • Pentanaamido Group : Contributes to the compound's interaction with biological targets.
  • Dihydrothieno[3,4-d]pyridazine Moiety : Imparts unique pharmacological properties.

Drug Discovery

Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a lead structure in drug discovery, particularly as an allosteric modulator of the adenosine A1 receptor . This modulation has implications for various therapeutic applications:

  • Cardiovascular Diseases : The adenosine A1 receptor is involved in regulating heart rate and myocardial oxygen consumption. Modulating this receptor can lead to potential treatments for heart failure and arrhythmias.
  • Neurological Disorders : Given the role of adenosine receptors in neuroprotection and neurotransmission, this compound may be explored for conditions like epilepsy and neurodegenerative diseases.

Case Study 1: Allosteric Modulation Research

In a study examining the effects of various compounds on adenosine receptors, this compound demonstrated significant allosteric modulation capabilities. Kinetic assays revealed that the compound increased the binding affinity of agonists to the A1 receptor by approximately 30%, indicating its potential as a therapeutic agent in conditions where adenosine signaling is disrupted.

Case Study 2: Synthesis and Derivative Exploration

Research focusing on synthesizing derivatives of this compound highlighted its versatile reactivity. Various derivatives were created to explore their biological activities, leading to the identification of compounds with enhanced potency against specific targets related to cancer treatment.

Chemical Properties and Reactivity

The compound's chemical properties facilitate its participation in various reactions:

Reaction TypeDescription
Nucleophilic SubstitutionInvolves substitution at electrophilic centers leading to diverse derivatives.
Friedel-Crafts AcylationUseful for introducing acyl groups into aromatic systems.
Condensation ReactionsEnables the formation of larger complex molecules with potential biological activity.

Eigenschaften

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-3-5-6-15(25)22-18-16-14(11-29-18)17(20(27)28-4-2)23-24(19(16)26)13-9-7-12(21)8-10-13/h7-11H,3-6H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQLZECLIDZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.